Structural Differentiation from Carboxylic Acid LPA Antagonist Scaffolds
The target compound is an amide derivative, whereas the closest patent‑protected series (U.S. Patent 11,261,174) comprises pyrazole O‑linked carbamoyl cyclohexyl *acids* [1]. In the patent, the terminal carboxylic acid (CO₂H) is a critical pharmacophore for LPA₁ antagonism, and all exemplified compounds retain the acid group. The carboxamide variant lacks the anionic charge, which is expected to diminish LPA₁ receptor affinity. This structural distinction is functionally meaningful: LPA₁ IC₅₀ values reported for the acid series range from ≤5000 nM to ≤1000 nM, but no equivalent data exist for the amide [1]. The absence of a carboxylate makes the amide compound an unsuitable direct substitute for LPA₁‑focused programs, but positions it as a distinct chemotype for scaffold‑hopping or target‑switching campaigns.
| Evidence Dimension | Functional group at terminus (acid vs. amide) |
|---|---|
| Target Compound Data | Neutral cyclohex‑3‑ene‑1‑carboxamide (no pKa‑relevant acidic proton) |
| Comparator Or Baseline | Pyrazole O‑linked carbamoyl cyclohexyl carboxylic acids (LPA₁ IC₅₀ values ≤5000 nM to ≤1000 nM in functional antagonist assay; patent Examples 1–92) [1] |
| Quantified Difference | No LPA₁ IC₅₀ data available for the amide; qualitative inference of reduced target engagement based on absence of carboxylate pharmacophore. |
| Conditions | hLPA₁ functional antagonist assay (patent‑defined conditions); amide compound not directly tested in this system. |
Why This Matters
Researchers targeting LPA₁ for fibrosis or oncology indications should not use this amide as a substitute for the acid series; however, its structural divergence may confer selectivity against LPA receptors and reduce polypharmacology risks in other target classes.
- [1] Cheng, P. T. W. et al. Pyrazole O-linked carbamoyl cyclohexyl acids as LPA antagonists. U.S. Patent 11,261,174, March 1, 2022. View Source
